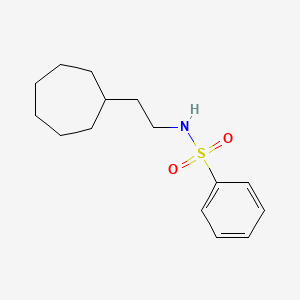
N-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Overview
Description
N-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide, commonly known as CQMA, is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of CQMA involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CQMA has also been found to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
CQMA has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CQMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antimicrobial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
CQMA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and minimal side effects. However, one limitation of CQMA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving CQMA. One potential area of investigation is its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could involve the development of new synthesis methods for CQMA that increase its solubility and bioavailability. Additionally, CQMA could be further studied for its potential use as a diagnostic tool for certain diseases.
Scientific Research Applications
CQMA has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. CQMA has also been investigated for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-20-10-12(16(21)11-6-2-5-9-15(11)20)17(22)19-14-8-4-3-7-13(14)18/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXOISSODYBQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide](/img/structure/B4771152.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4771156.png)
![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)
![N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4771176.png)
![N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4771184.png)
![N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4771194.png)

![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4771207.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4771234.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4771249.png)
